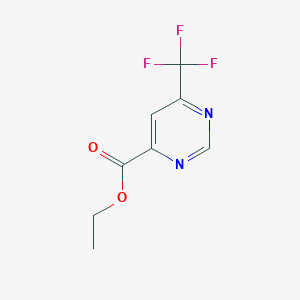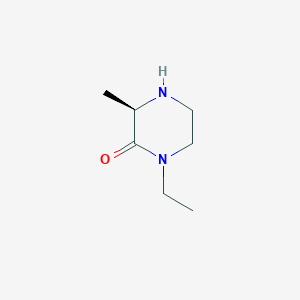
(4-(3-Fluorooxetan-3-YL)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-3-oxetanyl)benzenemethanamine is an organic compound characterized by the presence of a fluoro-substituted oxetane ring attached to a benzenemethanamine structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-3-oxetanyl)benzenemethanamine typically involves multi-step organic reactions. One common approach is the selective ring-opening reaction of fluoroalkylidene-oxetanes, which is directed by the presence of the fluorine atom . This method allows for the precise control of the geometry of the resulting compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced organic synthesis techniques and stringent reaction conditions ensures the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Fluoro-3-oxetanyl)benzenemethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluoro and oxetane groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted benzaldehydes, while reduction can produce different amine derivatives.
Applications De Recherche Scientifique
4-(3-Fluoro-3-oxetanyl)benzenemethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and interactions.
Medicine: Due to its potential biological activity, it is investigated for use in drug development, particularly in designing molecules that can interact with specific biological targets.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-3-oxetanyl)benzenemethanamine involves its interaction with molecular targets through its fluoro and oxetane groups. These interactions can influence biochemical pathways and molecular functions, making the compound a valuable tool in studying and modulating biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorobenzylamine: Similar in structure but lacks the oxetane ring.
(3-Fluorooxetan-3-yl)methanamine: Similar but with different substituents on the oxetane ring.
Uniqueness
4-(3-Fluoro-3-oxetanyl)benzenemethanamine is unique due to the combination of the fluoro-substituted oxetane ring and the benzenemethanamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12FNO |
|---|---|
Poids moléculaire |
181.21 g/mol |
Nom IUPAC |
[4-(3-fluorooxetan-3-yl)phenyl]methanamine |
InChI |
InChI=1S/C10H12FNO/c11-10(6-13-7-10)9-3-1-8(5-12)2-4-9/h1-4H,5-7,12H2 |
Clé InChI |
SEUKGJWGTWFUNQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CO1)(C2=CC=C(C=C2)CN)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)



![2-N-[4-(1-Azitrifluoroethyl)benzoyl]-1,3-bis-(D-mannos-4-yloxy)-2-propylamine](/img/structure/B13901732.png)
![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)




